molecular formula C3H4O4Sr B1681768 Strontium malonate CAS No. 63524-05-0

Strontium malonate

Cat. No. B1681768
Key on ui cas rn: 63524-05-0
M. Wt: 191.68 g/mol
InChI Key: PUQGOSIRNNCACG-UHFFFAOYSA-N
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Patent
US08609616B2

Procedure details

The compounds (active strontium test-article: Sr-malonate, 189.6 g/mol; Placebo substance, calcium malonate, 142.1 g/mol) was suspended in drinking water for the rats. The salts were prepared in a solution of 1.6 g/l, which is close to saturation (22-25° C.). Thus extensive stirring was required to completely dissolve the substances. A new batch of drinking water was prepared fresh every week for the duration of the experiment. When not in use the solution was stored at room temperature in a closed container. Preliminary experiments showed that the animals each drink between 60 and 90 ml/24 h resulting in approximate strontium dosing of 120 mg strontium malonate/day equal to 55.4 mg of ionic strontium.
[Compound]
Name
Sr-malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
calcium malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O-:7])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].[Ca+2].O.[Sr:10]>>[C:1]([O-:7])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].[Sr+2:10].[Sr:10] |f:0.1,4.5|

Inputs

Step One
Name
Sr-malonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
calcium malonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)[O-].[Ca+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sr]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sr]

Conditions

Stirring
Type
CUSTOM
Details
Thus extensive stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The salts were prepared in a solution of 1.6 g/l, which
CUSTOM
Type
CUSTOM
Details
is close to saturation (22-25° C.)
DISSOLUTION
Type
DISSOLUTION
Details
to completely dissolve the substances
CUSTOM
Type
CUSTOM
Details
was stored at room temperature in a closed container
CUSTOM
Type
CUSTOM
Details
each drink between 60 and 90 ml/24 h
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)[O-])(=O)[O-].[Sr+2]
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
Name
Type
product
Smiles
[Sr]
Measurements
Type Value Analysis
AMOUNT: MASS 55.4 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08609616B2

Procedure details

The compounds (active strontium test-article: Sr-malonate, 189.6 g/mol; Placebo substance, calcium malonate, 142.1 g/mol) was suspended in drinking water for the rats. The salts were prepared in a solution of 1.6 g/l, which is close to saturation (22-25° C.). Thus extensive stirring was required to completely dissolve the substances. A new batch of drinking water was prepared fresh every week for the duration of the experiment. When not in use the solution was stored at room temperature in a closed container. Preliminary experiments showed that the animals each drink between 60 and 90 ml/24 h resulting in approximate strontium dosing of 120 mg strontium malonate/day equal to 55.4 mg of ionic strontium.
[Compound]
Name
Sr-malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
calcium malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O-:7])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].[Ca+2].O.[Sr:10]>>[C:1]([O-:7])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].[Sr+2:10].[Sr:10] |f:0.1,4.5|

Inputs

Step One
Name
Sr-malonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
calcium malonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)[O-].[Ca+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sr]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sr]

Conditions

Stirring
Type
CUSTOM
Details
Thus extensive stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The salts were prepared in a solution of 1.6 g/l, which
CUSTOM
Type
CUSTOM
Details
is close to saturation (22-25° C.)
DISSOLUTION
Type
DISSOLUTION
Details
to completely dissolve the substances
CUSTOM
Type
CUSTOM
Details
was stored at room temperature in a closed container
CUSTOM
Type
CUSTOM
Details
each drink between 60 and 90 ml/24 h
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)[O-])(=O)[O-].[Sr+2]
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
Name
Type
product
Smiles
[Sr]
Measurements
Type Value Analysis
AMOUNT: MASS 55.4 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08609616B2

Procedure details

The compounds (active strontium test-article: Sr-malonate, 189.6 g/mol; Placebo substance, calcium malonate, 142.1 g/mol) was suspended in drinking water for the rats. The salts were prepared in a solution of 1.6 g/l, which is close to saturation (22-25° C.). Thus extensive stirring was required to completely dissolve the substances. A new batch of drinking water was prepared fresh every week for the duration of the experiment. When not in use the solution was stored at room temperature in a closed container. Preliminary experiments showed that the animals each drink between 60 and 90 ml/24 h resulting in approximate strontium dosing of 120 mg strontium malonate/day equal to 55.4 mg of ionic strontium.
[Compound]
Name
Sr-malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
calcium malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O-:7])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].[Ca+2].O.[Sr:10]>>[C:1]([O-:7])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].[Sr+2:10].[Sr:10] |f:0.1,4.5|

Inputs

Step One
Name
Sr-malonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
calcium malonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)[O-].[Ca+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sr]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sr]

Conditions

Stirring
Type
CUSTOM
Details
Thus extensive stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The salts were prepared in a solution of 1.6 g/l, which
CUSTOM
Type
CUSTOM
Details
is close to saturation (22-25° C.)
DISSOLUTION
Type
DISSOLUTION
Details
to completely dissolve the substances
CUSTOM
Type
CUSTOM
Details
was stored at room temperature in a closed container
CUSTOM
Type
CUSTOM
Details
each drink between 60 and 90 ml/24 h
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)[O-])(=O)[O-].[Sr+2]
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
Name
Type
product
Smiles
[Sr]
Measurements
Type Value Analysis
AMOUNT: MASS 55.4 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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